molecular formula C12H16BrClN4S B4618636 N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea

N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea

Cat. No. B4618636
M. Wt: 363.71 g/mol
InChI Key: KZJZEQZZMZEFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds similar to N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea, typically involves the reaction of isothiocyanates with amines or piperazine derivatives. Such reactions are conducted under various conditions, often resulting in good yields and demonstrating the versatility and reactivity of the thiourea functional group (Yusof, Jusoh, Khairul, & Yamin, 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by spectroscopic techniques such as IR, 1H, and 13C NMR, and in some cases, single-crystal X-ray diffraction. These techniques reveal the configuration, bonding patterns, and electronic properties of the molecules, providing insights into their chemical behavior and potential applications (Yusof, Jusoh, Khairul, & Yamin, 2010).

Scientific Research Applications

Synthesis and Characterization

Thiourea derivatives have been synthesized and characterized through various spectroscopic techniques. Studies have focused on synthesizing thiourea derivatives with different substitutions to explore their structural and chemical properties. For example, Yusof et al. (2010) synthesized a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives, characterized by IR, 1H and 13C NMR, and single crystal X-ray diffraction, providing insight into their molecular structure and confirming the presence of significant stretching vibrations characteristic of thiourea compounds (Yusof et al., 2010).

Biological Activities

Thiourea derivatives exhibit a range of biological activities, including cytotoxic, anti-inflammatory, analgesic, and antimicrobial properties. Ghasemi et al. (2020) explored the cytotoxic activities of piperazin-2-one derivatives, including those with thiourea substitutions, against cancer and normal cell lines, indicating the potential of these compounds as cytotoxic agents (Ghasemi et al., 2020). Similarly, Reddy et al. (2013) synthesized thiourea derivatives doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities, with some compounds showing promising results (Reddy et al., 2013).

Interaction with Proteins

The interaction of thiourea derivatives with proteins such as serum albumins has been investigated, providing insights into their potential therapeutic applications. Cui et al. (2006) studied the interactions between N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea and serum albumins, indicating strong quenching of intrinsic fluorescence through static quenching procedures, suggesting potential for drug development (Cui et al., 2006).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives have also been investigated for their enzyme inhibition properties and as sensing probes. Rahman et al. (2021) examined thiourea derivatives for their anti-cholinesterase activity and as mercury sensors, demonstrating their versatility in both therapeutic and environmental applications (Rahman et al., 2021).

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN4S/c1-17-4-6-18(7-5-17)16-12(19)15-11-3-2-9(13)8-10(11)14/h2-3,8H,4-7H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJZEQZZMZEFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Reactant of Route 4
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Reactant of Route 5
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea
Reactant of Route 6
N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-1-piperazinyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.